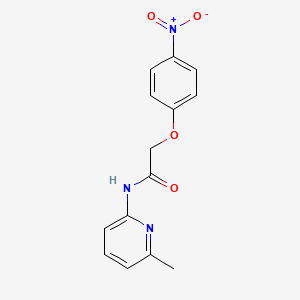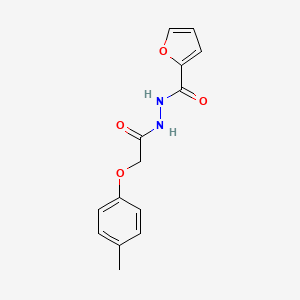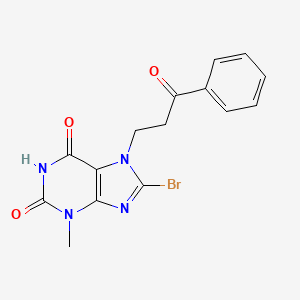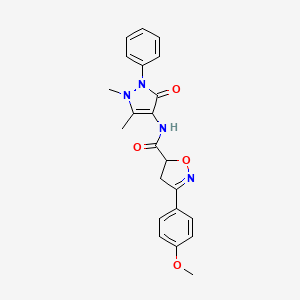![molecular formula C21H26N2O3 B5566740 2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)
2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.19434270 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis of Novel Compounds : Research into the synthesis of novel paracetamol derivatives through three-component reactions involving paracetamol, morpholine/piperidine, and benzaldehyde highlights the potential of morpholine-based compounds in creating new pharmaceutical agents. These studies explore the structural aspects and interactions of these compounds, indicating their potential for diverse applications in drug design and development (Raj, 2020).
- Characterization and Antimicrobial Study : The synthesis and characterization of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, focusing on their antimicrobial properties, demonstrate the versatility of morpholine derivatives in addressing microbial resistance. These studies emphasize the importance of structural analysis and biological evaluation in the development of new therapeutic agents (Jayadevappa et al., 2012).
Biological Activities and Applications
- Drug-DNA and Protein Binding : Investigations into the DNA-binding interactions of new paracetamol derivatives with calf thymus DNA and their protein-binding interactions with BSA (Bovine Serum Albumin) provide critical insights into the molecular mechanisms underlying drug action. These studies are foundational in drug development, offering pathways to understanding how drugs interact at the molecular level (Raj, 2020).
- Neurochemical Modulation : Research on modafinil, a compound related to the query, demonstrates the neurochemical substrates of wakefulness promotion, highlighting the interaction with dopamine and norepinephrine transporters. This underscores the potential of related compounds in modulating neurotransmitter activity for therapeutic purposes (Madras et al., 2006).
Advanced Applications
- 3D Printing of Oral Dosage Forms : The application of stereolithography (SLA) in fabricating drug-loaded tablets showcases the potential of incorporating morpholine derivatives into advanced drug delivery systems. This research demonstrates the feasibility of using SLA 3D printing technology to create oral dosage forms with specific release profiles, opening new avenues in personalized medicine (Wang et al., 2016).
Propriétés
IUPAC Name |
2-hydroxy-N-(3-morpholin-4-ylpropyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20(22-12-7-13-23-14-16-26-17-15-23)21(25,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,25H,7,12-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHCQLDBIXNSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)
![(3S*,4R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5566673.png)
![methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5566677.png)
![2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5566683.png)
![3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-BROMOPHENYL)UREA](/img/structure/B5566686.png)

![2-hydroxy-N'-[(1E)-2,2,5,9-tetramethyldeca-3,4,8-trien-1-ylidene]benzohydrazide](/img/structure/B5566708.png)

![6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5566725.png)
![2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5566729.png)


![methyl 2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B5566759.png)
